![molecular formula C7H3BrF3NO5S B1380080 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol CAS No. 1440535-14-7](/img/structure/B1380080.png)
2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol is a useful research compound. Its molecular formula is C7H3BrF3NO5S and its molecular weight is 350.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
Research has highlighted the importance of chemical functionalization involving compounds similar to 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol. For instance, the study of the nitration, bromination, diazo coupling, sulfonation, and alkylation of aromatic rings in 2-phosphoryl-substituted phenols revealed the versatility of these compounds in synthesizing various derivatives, indicating a broad range of potential applications in chemical synthesis (Rogacheva et al., 2019).
Synthesis of Complex Molecules
The synthesis of complex molecules, such as 2,4,6-Bromo-4'-nitro ether, from phenol, bromine, and 4-nitro-chlorobenzene, has been documented. This process involves electrophilic substitution reactions, demonstrating the compound's role in the creation of intricate molecular structures with potential applications in various fields of chemistry and materials science (Shiyang, 2012).
Dye Synthesis and Textile Applications
In the field of dye synthesis and textile applications, the creation of novel trisazo reactive dye ligands from compounds like 6-nitro-2-aminophenol-4-sulphonic acid, a derivative related to this compound, and their application on cotton have been explored. This research indicates the potential of such compounds in the textile industry, especially in the development of new dyes and pigments (Abbas et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-6-nitro-4-(trifluoromethylsulfonyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO5S/c8-4-1-3(18(16,17)7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGUMOAUVFAHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
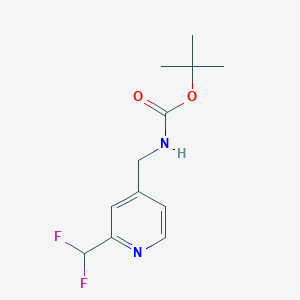
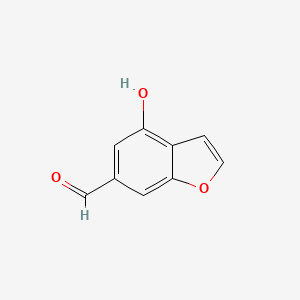
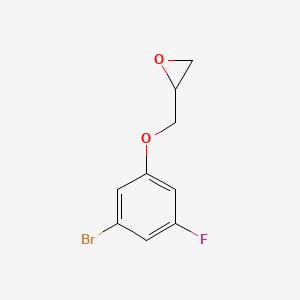

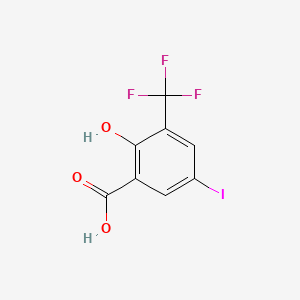


![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)
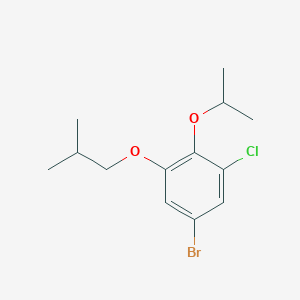

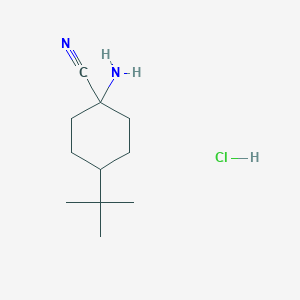
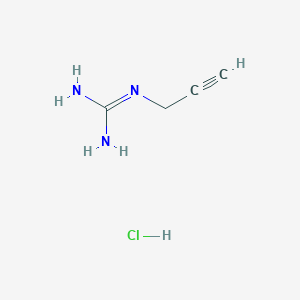
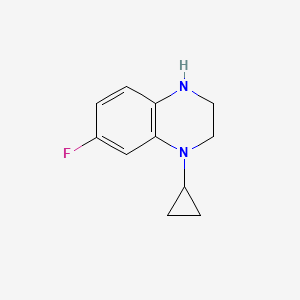
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)
